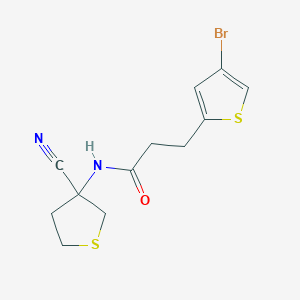

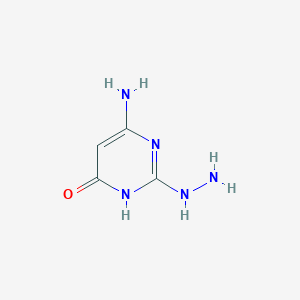

![molecular formula C15H18N6O4S B2737219 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034228-48-1](/img/structure/B2737219.png)

3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N6O4S and its molecular weight is 378.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

Research has demonstrated the potential of pyrazole methanesulfonates, a class of compounds that includes structures similar to the queried compound, in exhibiting insecticidal activity. These compounds have been designed to target agricultural pests with minimal toxicity towards mammals, highlighting their potential in sustainable pest management strategies. The insecticidal properties are attributed to the specific amide formations from amines with α-branching, indicating a promising direction for developing effective insecticides (Finkelstein & Strock, 1997).

Neutrophil Elastase Inhibition

Another significant application involves the inhibition of neutrophil elastase (NE), an enzyme implicated in various respiratory diseases. Compounds structurally related to the queried chemical have shown effectiveness in in vitro and in vivo models against NE. This inhibition could potentially offer therapeutic avenues for treating diseases characterized by inflammation and tissue damage, such as bronchiectasis and chronic obstructive pulmonary disease, by mitigating enzyme-driven damage and inflammation (Stevens et al., 2011).

Synthesis of Gastroesophageal Reflux Disease Medications

The compound's framework serves as a key intermediate in synthesizing medications for gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related conditions. Modifications in the synthesis process have been explored to enhance green metrics, such as atom economy and waste reduction, showcasing the compound's role in pharmaceutical manufacturing processes aimed at producing treatments for acid-related ailments (Gilbile, Bhavani, & Vyas, 2017).

Antimicrobial Agents

Research into heterocycles based on pyrazole structures has revealed their antimicrobial potential. Compounds incorporating sulfonamide groups have been synthesized and tested against various microorganisms, indicating their utility in developing new antimicrobial agents. This line of research opens up possibilities for creating novel drugs to combat resistant strains of bacteria and fungi (El‐Emary, Al-muaikel, & Moustafa, 2002).

Catalytic Applications in Organic Synthesis

The versatility of the compound extends to its use as a catalyst in organic synthesis, facilitating reactions such as the three-component synthesis of pyrido[2,3-c]coumarin derivatives. This application underscores the compound's role in streamlining synthetic pathways, contributing to the development of efficient and sustainable chemical processes (Chen, Hu, & Peng, 2016).

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-7-11(3-4-16-13)8-17-14(22)20-5-6-21(15(20)23)26(2,24)25/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEIJKOQZCBQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

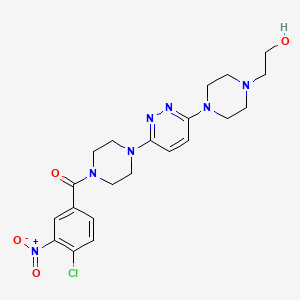

![2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2737138.png)

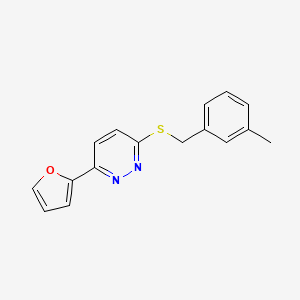

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2737143.png)

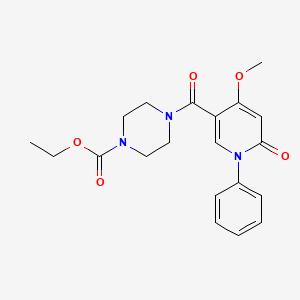

![4-Ethyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2737144.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2737148.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737150.png)

![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B2737151.png)

![N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride](/img/structure/B2737159.png)